4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir
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Overview
Description
4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . Lopinavir, a well-known antiretroviral medication used in the treatment of HIV/AIDS, is often combined with other compounds to enhance its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione . This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Scientific Research Applications
4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of key biological pathways. For example, it may inhibit viral proteases, preventing the replication of viruses . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine and 5-aryl-1-[pyrimidin-2(4)-yl]-3-phenyl-4,5-dihydro-1H-pyrazoles.
Thiazole Derivatives: Compounds like thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine.
Uniqueness
4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir is unique due to its specific structural features and pharmacological properties. Its combination with Lopinavir enhances its antiviral activity, making it a valuable compound in the treatment of viral infections . Additionally, its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for scientific research and industrial applications .
Properties
Molecular Formula |
C37H46N4O5 |
---|---|
Molecular Weight |
626.8 g/mol |
IUPAC Name |
N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,4-dihydropyrimidin-3-yl)butanamide |
InChI |
InChI=1S/C37H46N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-19,25,30-32,34,42H,20-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1 |
InChI Key |
OOFJDBYPWSKJAH-QZKHDZGUSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CC=CNC4=O)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CC=CNC4=O)O |
Origin of Product |
United States |
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